N-(2-bromo-4,6-difluorophenyl)-3-chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
N-(2-bromo-4,6-difluorophenyl)-3-chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide: is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This compound is characterized by its unique structure, which includes multiple halogen atoms and methoxy groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4,6-difluorophenyl)-3-chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of various substituents through halogenation, methoxylation, and carboxamidation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography to remove impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-4,6-difluorophenyl)-3-chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove halogen atoms or reduce carbonyl groups.
Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, pH, and solvent choice are optimized based on the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may produce derivatives with different functional groups.
Scientific Research Applications
N-(2-bromo-4,6-difluorophenyl)-3-chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(2-bromo-4,6-difluorophenyl)-3-chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound used in organic synthesis with similar functional groups.
Disilane-bridged architectures: Organosilicon compounds with unique electronic properties.
Uniqueness
N-(2-bromo-4,6-difluorophenyl)-3-chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide stands out due to its complex structure and the presence of multiple halogen atoms and methoxy groups. This unique combination of features makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C22H13BrClF5N4O3 |
---|---|
Molecular Weight |
591.7 g/mol |
IUPAC Name |
N-(2-bromo-4,6-difluorophenyl)-3-chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C22H13BrClF5N4O3/c1-35-14-4-3-9(5-15(14)36-2)13-8-16(22(27,28)29)33-20(30-13)17(24)19(32-33)21(34)31-18-11(23)6-10(25)7-12(18)26/h3-8H,1-2H3,(H,31,34) |
InChI Key |
NKRCSQWQHSAMQP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(C(=NN3C(=C2)C(F)(F)F)C(=O)NC4=C(C=C(C=C4Br)F)F)Cl)OC |
Origin of Product |
United States |
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